molecular formula C15H13N3O2S2 B1225332 N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide

N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide

Cat. No. B1225332
M. Wt: 331.4 g/mol
InChI Key: WBNDJQAEQQGCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide is a member of benzothiazoles.

Scientific Research Applications

Quantum Structure-Activity Relationship Analysis

N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide and its derivatives have been studied through quantum structure-activity relationship (QSAR) analysis. These analyses involved semiempirical molecular orbital theory and density functional theory to understand the molecular structures and their activities (Al-Masoudi, Salih, & Al-Soud, 2011).

Antiproliferative and Anti-HIV Activity

Research has been conducted on derivatives of this compound for their antiproliferative activity against human tumor-derived cell lines and anti-HIV properties. Some derivatives showed significant effects on specific human cell lines, indicating potential for further pharmaceutical development (Al-Soud et al., 2010).

Metabolism in Mice

Studies on the metabolism of benzothiazole derivatives in mice have been conducted, tracking the conversion of compounds in vivo and their potential applications as amplifiers of phleomycin, a chemotherapeutic agent (Brown & Iwai, 1979).

Synthesis and Structural Studies

There has been significant research on the synthesis of benzothiazole derivatives and their structural studies, providing insights into the chemical properties and potential applications of these compounds in various fields (Savitskii et al., 2008).

Inhibitory Effect on Algal Growth

Compounds containing benzothiazole structures have been studied for their inhibitory effects on the growth of certain algae, indicating potential applications in controlling algal blooms or as algaecides (An et al., 2011).

properties

Product Name

N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C15H13N3O2S2/c1-18-8-4-6-11(18)14(20)17-13(19)9-21-15-16-10-5-2-3-7-12(10)22-15/h2-8H,9H2,1H3,(H,17,19,20)

InChI Key

WBNDJQAEQQGCPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide
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N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide

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